7-Aminoclonazepam

Forensic Toxicology Immunoassay Screening Analytical Method Validation

Unlike parent clonazepam, 7-Aminoclonazepam exhibits <10% immunoassay cross-reactivity, making it the only reliable biomarker for LC-MS/MS confirmatory testing. With a 2–3 week detection window in urine and 91% oral fluid positivity vs. 44% for clonazepam, this ≥98% pure certified reference material is essential for forensic toxicology, compliance monitoring, and pharmacokinetic studies. Avoid false negatives—quantify with confidence.

Molecular Formula C15H12ClN3O
Molecular Weight 285.73 g/mol
CAS No. 4959-17-5
Cat. No. B1198261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoclonazepam
CAS4959-17-5
Synonyms7-ACLZ
7-aminoclonazepam
Molecular FormulaC15H12ClN3O
Molecular Weight285.73 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)
InChIKeyHEFRPWRJTGLSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoclonazepam (CAS 4959-17-5): Analytical Reference Standard and Primary Metabolite of Clonazepam


7-Aminoclonazepam (7-AC, 7-AM, CAS 4959-17-5) is the primary nitroreduced metabolite of the long-acting benzodiazepine clonazepam (marketed as Klonopin® and Rivotril), a drug with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties . It belongs to the 1,4-benzodiazepine class of organic compounds, with a molecular weight of 285.73 g/mol and the molecular formula C15H12ClN3O [1]. As a major metabolite, 7-aminoclonazepam is extensively used in clinical and forensic toxicology as a specific biomarker to monitor clonazepam use, compliance, and abuse, and is available as a certified reference material for method development and validation in LC-MS/MS and GC-MS applications [2].

Why 7-Aminoclonazepam is Not Interchangeable with Other Benzodiazepine Metabolites or Parent Drug in Analytical and Clinical Contexts


Substituting 7-aminoclonazepam with clonazepam, 7-acetamidoclonazepam, or other benzodiazepine metabolites is scientifically unsound due to profound differences in immunoassay cross-reactivity [1], pharmacokinetic behavior [2], and metabolic pathway specificity [3]. Unlike clonazepam, 7-aminoclonazepam exhibits consistently low (<10%) cross-reactivity with commercial benzodiazepine immunoassays, leading to false-negative screening results when only the parent drug is targeted [1]. Furthermore, its prolonged urinary excretion and genetically determined acetylation rates necessitate the use of 7-aminoclonazepam as a specific, quantitative biomarker for monitoring clonazepam compliance and forensic applications—a function that generic benzodiazepine standards cannot fulfill [2].

Quantitative Differentiation of 7-Aminoclonazepam Against Comparators: A Procurement-Focused Evidence Guide


Immunoassay Cross-Reactivity: 7-Aminoclonazepam vs. Clonazepam and Oxazepam

In a comparative evaluation of five commercial ELISA assays, the cross-reactivity of 7-aminoclonazepam was below 10% for all assays, whereas clonazepam exhibited cross-reactivities ranging from 16% to 109% relative to the oxazepam standard [1]. This stark difference underscores the compound's limited detectability in standard immunoassay screens, necessitating targeted analytical methods.

Forensic Toxicology Immunoassay Screening Analytical Method Validation

Detection Rates in Oral Fluid: 7-Aminoclonazepam vs. Clonazepam for Compliance Monitoring

In a clinical study measuring clonazepam use via oral fluid, 7-aminoclonazepam demonstrated a 91.0% positivity rate (91/100 samples) compared to only 44.0% (44/100) for the parent drug clonazepam using LC-MS/MS [1]. This significant difference highlights the metabolite's superiority as a biomarker for detecting drug intake, especially given the low concentrations of clonazepam in oral fluid due to its weakly acidic nature [1].

Oral Fluid Testing Compliance Monitoring LC-MS/MS Method Development

Urinary Excretion and Detection Window: 7-Aminoclonazepam as a Long-Term Compliance Marker

7-Aminoclonazepam is detectable in urine for a significantly extended period following clonazepam ingestion. In a case report of repeated clonazepam use, 7-aminoclonazepam was detected for 9 consecutive days after cessation, with a concentration of 97 ng/mL on day 9 [1]. In contrast, previous studies have reported much shorter detection times for the parent drug after single doses [1].

Urine Drug Testing Detection Window Forensic Toxicology

Genetically Determined Acetylation Rates: 7-Aminoclonazepam vs. 7-Acetamidoclonazepam

The acetylation of 7-aminoclonazepam to 7-acetamidoclonazepam is under genetic control by the NAT2 enzyme. In a study of 12 subjects, slow acetylators excreted a significantly higher proportion of 7-aminoclonazepam (22.7 ± 5.0% of dose) compared to rapid acetylators (13.6 ± 4.1%) [1]. Conversely, rapid acetylators excreted more 7-acetamidoclonazepam (3.9 ± 1.8%) than slow acetylators (1.5 ± 0.4%) [1]. This pharmacogenetic variability directly impacts the interpretation of urinary drug concentrations.

Pharmacogenomics Metabolic Phenotyping NAT2 Acetylation

Analytical Method Precision: 7-Aminoclonazepam Quantification in Plasma

A validated HPLC method for the simultaneous determination of clonazepam and its metabolites in plasma demonstrated a coefficient of variation (CV) of 5.9% for 7-aminoclonazepam at a lower limit of quantification of 5 ng/mL [1]. This CV was superior to that of clonazepam (9.5%) and 7-acetamidoclonazepam (8.9%) in the same assay, indicating higher analytical precision for this metabolite under the specified conditions [1].

HPLC Method Development Analytical Chemistry Therapeutic Drug Monitoring

Optimal Use Cases for 7-Aminoclonazepam in Forensic, Clinical, and Research Settings


Forensic Toxicology: Confirmatory LC-MS/MS Analysis of Benzodiazepine Use

7-Aminoclonazepam reference standards are essential for the development, validation, and routine operation of confirmatory LC-MS/MS or GC-MS methods in forensic toxicology. As demonstrated by its low immunoassay cross-reactivity [1], 7-aminoclonazepam is frequently missed by screening tests, necessitating targeted mass spectrometry-based confirmation. The compound's extended detection window in urine (up to 2-3 weeks post-cessation) [2] makes it a critical analyte for investigating drug-facilitated crimes, post-mortem toxicology, and workplace drug testing programs.

Clinical Toxicology and Compliance Monitoring in Pain Management

In pain management and addiction medicine, 7-aminoclonazepam is the preferred biomarker for monitoring patient compliance with prescribed clonazepam. Studies have shown that standard immunoassay cutoffs (e.g., 200 ng/mL) significantly underestimate compliance, with only 21% positivity compared to 87% using a 40 ng/mL LC-MS/MS cutoff for 7-aminoclonazepam [3]. Furthermore, its superior detection rate in oral fluid (91% vs. 44% for clonazepam) [4] supports its use in non-invasive, observed sample collection for compliance monitoring.

Pharmacogenetic and Pharmacokinetic Research Studies

7-Aminoclonazepam is a key analyte in studies investigating the impact of CYP3A4/5 and NAT2 genetic polymorphisms on clonazepam metabolism and clinical response [5]. Quantitation of 7-aminoclonazepam alongside its acetylated metabolite (7-acetamidoclonazepam) allows researchers to phenotype individuals and explore associations between metabolite ratios and adverse events, therapeutic efficacy, or withdrawal symptoms. The availability of high-purity certified reference materials is crucial for generating reliable, reproducible pharmacokinetic data in such studies.

Analytical Method Development and Validation in Clinical Laboratories

Clinical laboratories developing in-house LC-MS/MS methods for therapeutic drug monitoring or toxicology panels require certified 7-aminoclonazepam standards for calibration and quality control. The compound's documented analytical precision (CV of 5.9% at 5 ng/mL) [6] and its availability as a Snap-N-Spike® certified reference solution facilitate robust method validation, ensuring accurate quantitation in plasma, urine, and oral fluid matrices.

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